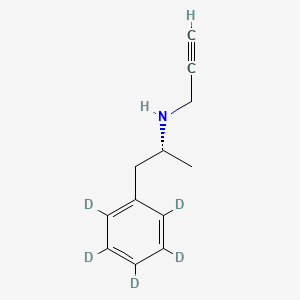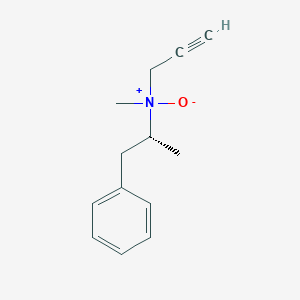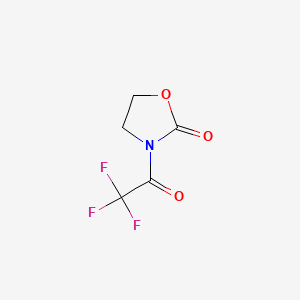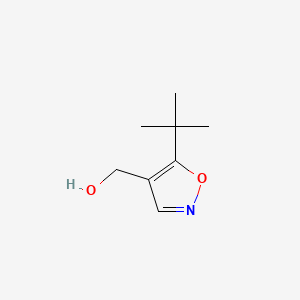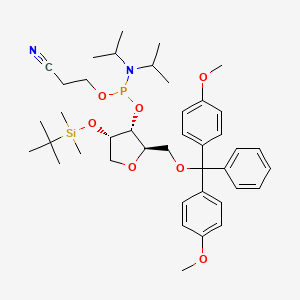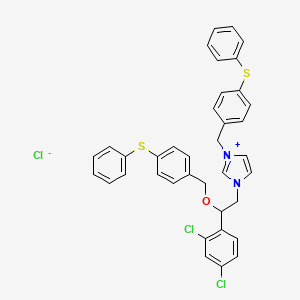
N-(4-Phenylthiobenzyl) Fenticonazole Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Phenylthiobenzyl) Fenticonazole Chloride is a synthetic compound known for its antifungal properties. It is a derivative of fenticonazole, an imidazole antifungal agent used to treat various fungal infections. The compound is characterized by its molecular formula C37H31Cl3N2OS2 and a molecular weight of 690.144 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Phenylthiobenzyl) Fenticonazole Chloride involves multiple steps, starting with the preparation of fenticonazole. The key steps include:
Formation of the imidazole ring: This is achieved through the reaction of 2,4-dichlorobenzyl chloride with imidazole in the presence of a base.
Introduction of the phenylthiobenzyl group: This step involves the reaction of fenticonazole with 4-phenylthiobenzyl chloride under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves:
Optimization of reaction conditions: This includes temperature control, solvent selection, and purification steps to ensure high yield and purity.
Use of industrial reactors: These reactors facilitate large-scale synthesis while maintaining the necessary reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-Phenylthiobenzyl) Fenticonazole Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its parent fenticonazole.
Substitution: The phenylthiobenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
Sulfoxides and sulfones: Formed during oxidation reactions.
Parent fenticonazole: Formed during reduction reactions.
Substituted derivatives: Formed during substitution reactions.
Scientific Research Applications
N-(4-Phenylthiobenzyl) Fenticonazole Chloride has several scientific research applications:
Chemistry: Used as a reference material in analytical chemistry for method development and validation.
Biology: Studied for its antifungal activity and potential use in treating fungal infections.
Medicine: Investigated for its therapeutic potential in treating dermatological conditions.
Industry: Used in the formulation of antifungal creams and ointments.
Mechanism of Action
The mechanism of action of N-(4-Phenylthiobenzyl) Fenticonazole Chloride involves:
Inhibition of ergosterol synthesis: The compound inhibits the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol synthesis in fungal cell membranes.
Disruption of fungal cell membrane: This leads to increased membrane permeability and ultimately cell death.
Comparison with Similar Compounds
Similar Compounds
Fenticonazole: The parent compound, also an imidazole antifungal agent.
Clotrimazole: Another imidazole antifungal with a similar mechanism of action.
Miconazole: An imidazole antifungal used to treat similar infections.
Uniqueness
N-(4-Phenylthiobenzyl) Fenticonazole Chloride is unique due to its enhanced antifungal activity and stability compared to its parent compound, fenticonazole.
Properties
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-[(4-phenylsulfanylphenyl)methoxy]ethyl]-3-[(4-phenylsulfanylphenyl)methyl]imidazol-3-ium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H31Cl2N2OS2.ClH/c38-30-15-20-35(36(39)23-30)37(42-26-29-13-18-34(19-14-29)44-32-9-5-2-6-10-32)25-41-22-21-40(27-41)24-28-11-16-33(17-12-28)43-31-7-3-1-4-8-31;/h1-23,27,37H,24-26H2;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMWYEIOPNGQEO-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)C[N+]3=CN(C=C3)CC(C4=C(C=C(C=C4)Cl)Cl)OCC5=CC=C(C=C5)SC6=CC=CC=C6.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H31Cl3N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858309 |
Source


|
| Record name | 1-[2-(2,4-Dichlorophenyl)-2-{[4-(phenylsulfanyl)phenyl]methoxy}ethyl]-3-{[4-(phenylsulfanyl)phenyl]methyl}-1H-imidazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
690.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80639-92-5 |
Source


|
| Record name | 1-[2-(2,4-Dichlorophenyl)-2-{[4-(phenylsulfanyl)phenyl]methoxy}ethyl]-3-{[4-(phenylsulfanyl)phenyl]methyl}-1H-imidazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

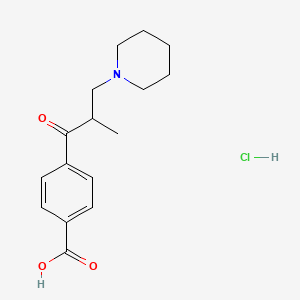
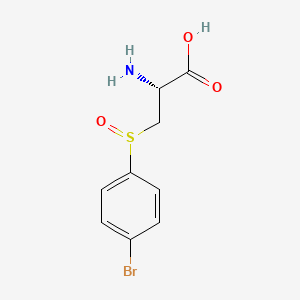
![Naphthalen-1-yl-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B583862.png)
